molecular formula C11H13ClO B1330187 4-Butylbenzoyl chloride CAS No. 28788-62-7

4-Butylbenzoyl chloride

Cat. No.: B1330187
CAS No.: 28788-62-7
M. Wt: 196.67 g/mol
InChI Key: OUOWCSJYDCPVDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{11})H({13})ClO. It is a colorless to slightly yellow liquid that is primarily used as an intermediate in organic synthesis. The compound is characterized by the presence of a butyl group attached to the para position of the benzoyl chloride structure.

Mechanism of Action

Target of Action

4-Butylbenzoyl chloride is a chemical compound used in the synthesis of various organic compounds . It does not have a specific biological target, as it is not a drug or a biologically active compound. Instead, it is used as a reagent in chemical reactions, where it can react with various substrates.

Mode of Action

As a benzoyl chloride derivative, this compound is an acyl chloride. Acyl chlorides are highly reactive substances used in organic synthesis. They can react with a wide range of nucleophiles, including alcohols, amines, and carboxylic acids, to form esters, amides, and other acyl derivatives .

Biochemical Pathways

Its role is confined to the realm of synthetic chemistry, where it is used to introduce the butylbenzoyl group into other molecules .

Result of Action

The primary result of this compound’s action is the formation of new organic compounds. For example, it has been used in the synthesis of 2,5-bis[(4-butylbenzoyl)oxy]styrene, a type of monomer .

Action Environment

The action of this compound is highly dependent on the reaction conditions. Factors such as temperature, solvent, and the presence of other reagents can significantly influence the outcome of the reaction . It should be noted that this compound is a hazardous material that can cause eye damage and skin corrosion, and should be handled with appropriate safety measures .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Butylbenzoyl chloride can be synthesized through the Friedel-Crafts acylation of butylbenzene with phosgene or thionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods: In industrial settings, this compound is produced by the chlorination of 4-butylbenzoic acid using thionyl chloride or oxalyl chloride. The reaction is carried out under controlled temperatures to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 4-Butylbenzoyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: It reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

    Hydrolysis: In the presence of water, it hydrolyzes to form 4-butylbenzoic acid and hydrochloric acid.

    Reduction: It can be reduced to 4-butylbenzyl alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Amines: Reaction with primary or secondary amines under mild conditions to form amides.

    Alcohols: Reaction with alcohols in the presence of a base to form esters.

    Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction reactions.

Major Products Formed:

    Amides: From reaction with amines.

    Esters: From reaction with alcohols.

    4-Butylbenzoic Acid: From hydrolysis.

    4-Butylbenzyl Alcohol: From reduction.

Scientific Research Applications

4-Butylbenzoyl chloride is utilized in various scientific research applications, including:

    Chemistry: As a building block in the synthesis of more complex organic molecules, particularly in the preparation of polymers and pharmaceuticals.

    Biology: Used in the modification of biomolecules for studying biological processes.

    Medicine: Employed in the synthesis of drug intermediates and active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and dyes.

Comparison with Similar Compounds

4-Butylbenzoyl chloride can be compared with other benzoyl chloride derivatives such as:

  • 4-Ethylbenzoyl Chloride
  • 4-Pentylbenzoyl Chloride
  • 4-Methoxybenzoyl Chloride
  • 4-tert-Butylbenzoyl Chloride

Uniqueness: The uniqueness of this compound lies in its specific butyl substitution, which imparts distinct physical and chemical properties compared to other benzoyl chloride derivatives. This substitution affects its reactivity and the types of products formed in chemical reactions.

By understanding the detailed properties and applications of this compound, researchers can effectively utilize this compound in various scientific and industrial fields.

Properties

IUPAC Name

4-butylbenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO/c1-2-3-4-9-5-7-10(8-6-9)11(12)13/h5-8H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUOWCSJYDCPVDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1067413
Record name Benzoyl chloride, 4-butyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1067413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28788-62-7
Record name 4-Butylbenzoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28788-62-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoyl chloride, 4-butyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028788627
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoyl chloride, 4-butyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzoyl chloride, 4-butyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1067413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-butylbenzoyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.044.735
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 1.1 g. of p-n-butyl benzoic acid, 2.5 g. of thionylchloride, 5 ml. of toluene and a small amount of zeolite was refluxed for about 4 hours to react them. After the reaction, excess of thionylchloride, dissolved hydrogen-chloride gas, sulfur dioxide gas, and toluene were vaporized to remove them by a rotary evaporator. A crude p-n-butyl benzoylchloride was obtained as a residue. On the other hand, 1.1 g. of 2,3-dichloroaniline was dissolved in 10 ml. of acetone and 1.3 g. of potassium carbonate was gradually added with stirring to suspend it.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
[Compound]
Name
zeolite
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Butylbenzoyl chloride
Reactant of Route 2
Reactant of Route 2
4-Butylbenzoyl chloride
Reactant of Route 3
Reactant of Route 3
4-Butylbenzoyl chloride
Reactant of Route 4
Reactant of Route 4
4-Butylbenzoyl chloride
Reactant of Route 5
Reactant of Route 5
4-Butylbenzoyl chloride
Reactant of Route 6
Reactant of Route 6
4-Butylbenzoyl chloride
Customer
Q & A

Q1: What is the role of 4-butylbenzoyl chloride in modifying the surface of porous silicon?

A1: this compound acts as an acylating agent, attaching its acyl group (4-butylbenzoyl) to the porous silicon surface. This process occurs after the initial reaction of porous silicon with an aryllithium reagent like phenyllithium. [, ] The aryllithium reagent cleaves Si-Si bonds on the surface, creating Si-aryl and reactive Si-Li species. this compound then reacts with the Si-Li species, replacing the lithium with the 4-butylbenzoyl group and forming a Si-O bond. [, ] This acylation is crucial as it helps to reduce the rate of air oxidation of the porous silicon surface compared to leaving the Si-Li species unreacted. []

Q2: How does functionalizing porous silicon with this compound impact its photoluminescence?

A2: While the research doesn't directly investigate the specific impact of this compound on photoluminescence, it indicates that functionalizing porous silicon with aryllithium reagents, in general, significantly reduces its photoluminescence. [, ] This reduction likely stems from the alteration of the silicon surface and its electronic properties due to the formation of new Si-C and Si-O bonds. Further research is needed to determine the precise effect of the 4-butylbenzoyl group on the photoluminescent properties of porous silicon.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.